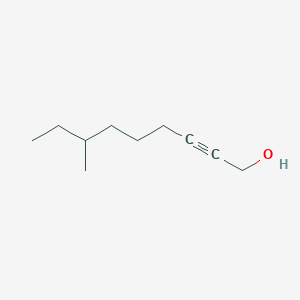

7-Methylnon-2-YN-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90368-99-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

7-methylnon-2-yn-1-ol |

InChI |

InChI=1S/C10H18O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-4,6,8-9H2,1-2H3 |

InChI Key |

KYTUNIFULVEROZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC#CCO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Methylnon 2 Yn 1 Ol

Catalytic Transformations Involving the Alkyne Moiety

The alkyne group of 7-methylnon-2-yn-1-ol is a versatile handle for a range of catalytic transformations, enabling the construction of more complex molecular architectures.

Gold catalysts have emerged as powerful tools for the hydroamination of alkynes, offering a direct route to nitrogen-containing compounds. In the context of propargylic alcohols like this compound, gold-catalyzed hydroamination with anilines can proceed with high regioselectivity to yield 3-hydroxyimines. ucl.ac.uk These intermediates can be further reduced to form 1,3-aminoalcohols. ucl.ac.uk The reaction mechanism is thought to involve the coordination of the gold catalyst to the alkyne, activating it for nucleophilic attack by the amine. ucl.ac.uk The presence of the hydroxyl group in the substrate can be crucial, potentially influencing the reaction pathway and catalyst activity. ucl.ac.uk Studies on related propargylic alcohols have shown that protection of the hydroxyl group can inhibit the hydroamination reaction, highlighting its participatory role. ucl.ac.uk

Computational studies on simpler systems, such as but-2-yn-1-ol, suggest that the gold-alkyne complex is energetically favored over coordination to the alcohol's oxygen. ucl.ac.uk The subsequent nucleophilic attack of the amine can occur at either carbon of the triple bond, with the regioselectivity being a key aspect of these transformations. ucl.ac.uk A general method for the hydroamination of propargylic alcohols has been developed using gold catalysis to produce 3-hydroxyimines with complete regioselectivity. ucl.ac.uk These can then be converted to 3-hydroxyketones or 3-aminoketones by altering the reaction conditions. ucl.ac.uk

| Catalyst System | Reactant | Product Type | Key Findings |

| Gold(I) complexes | Propargylic alcohols and anilines | 3-Hydroxyimines, 1,3-Aminoalcohols, 3-Hydroxyketones, 3-Aminoketones | High regioselectivity; the hydroxyl group plays a key role in the reaction. ucl.ac.uk |

| [Au-PMe3]+ | but-2-yn-1-ol and aniline | 3-Hydroxyimines | DFT modeling indicates preference for gold-alkyne complexation. ucl.ac.uk |

Copper catalysts are widely employed in alkyne chemistry, facilitating a range of transformations from additions to coupling reactions.

The terminal alkyne of this compound is a suitable substrate for oxidative coupling reactions, which form new carbon-carbon bonds between two alkyne units.

The Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper salts in the presence of a base and an oxidant, leading to the synthesis of symmetric 1,3-diynes. rsc.orgorganic-chemistry.org This reaction is a foundational method for creating larger, conjugated systems from simple alkyne precursors. rsc.org

The Cadiot-Chodkiewicz coupling provides a more controlled approach, enabling the cross-coupling of a terminal alkyne with a haloalkyne to produce unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.comrsc.org This reaction is also catalyzed by a copper(I) salt, typically in the presence of an amine base. wikipedia.orgalfa-chemistry.com The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition and reductive elimination with the haloalkyne to form the desired product. wikipedia.orgalfa-chemistry.com This method's selectivity in producing a single, unsymmetrical product is a significant advantage over the Glaser coupling. wikipedia.org

| Coupling Reaction | Catalyst | Reactants | Product | Key Features |

| Glaser Coupling | Copper(I) salt, Base, Oxidant | Two terminal alkynes | Symmetrical 1,3-diyne | Homocoupling reaction. rsc.orgorganic-chemistry.org |

| Cadiot-Chodkiewicz Coupling | Copper(I) salt, Amine base | Terminal alkyne and Haloalkyne | Unsymmetrical 1,3-diyne | Cross-coupling reaction with high selectivity. wikipedia.orgalfa-chemistry.comrsc.org |

Palladium catalysis offers a vast toolbox for the functionalization of alkynes. These reactions often proceed through the formation of a palladium-alkyl intermediate following nucleopalladation of the alkyne. nih.gov Palladium-catalyzed reactions can be used for a variety of transformations, including cross-coupling reactions and the synthesis of heterocyclic and carbocyclic compounds. nih.gov For instance, palladium-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums has been developed for the synthesis of dibenzocarbazoles. rsc.org Furthermore, palladium-catalyzed direct arylation is a powerful method for the functionalization of heteroaromatics. researchgate.net While specific examples involving this compound are not extensively documented, the general principles of palladium catalysis are applicable to its alkyne moiety, opening avenues for various synthetic elaborations.

Mercury(II)-Catalyzed Cyclizations of Dihydroxylated Ynones

While this compound is an alkynol, the principles of mercury(II)-catalyzed cyclization are broadly applicable to unsaturated alcohols. beilstein-journals.org Hg(II) salts are soft Lewis acids that effectively activate carbon-carbon multiple bonds toward intramolecular nucleophilic attack. beilstein-journals.orgnih.gov In the case of alkynols, the process, often termed oxymercuration-demercuration, initiates with the electrophilic addition of the Hg(II) species to the alkyne, forming a mercurinium ion intermediate. nih.govucl.ac.uk The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne. ucl.ac.uk

The regioselectivity of this attack is governed by both electronic and steric factors, leading to either endo or exo cyclization. For terminal alkynes, the attack typically occurs at the internal carbon of the alkyne, leading to the formation of a five- or six-membered ring containing an exocyclic enol ether after protonolysis of the carbon-mercury bond. acs.org Schwartz et al. demonstrated that Hg(II)-induced cyclization of acetylenic alcohols is a viable route to enol ethers. acs.org The reaction mechanism generally involves the formation of a vinylmercury(II) intermediate, which upon demercuration (often with a reducing agent like NaBH4) yields the final cyclic ether product. thieme-connect.de

The generalized mechanism for the cyclization of an alkynol is as follows:

Activation : The Hg(II) salt coordinates to the alkyne, forming a π-complex. ucl.ac.uk

Cyclization : The intramolecular hydroxyl group attacks the activated alkyne.

Demetallation : The resulting organomercurial intermediate is converted to the final product, often through reduction. thieme-connect.de

Though the specific substrate in the heading is a dihydroxylated ynone, the underlying mercury(II)-catalyzed activation and cyclization by an alcohol nucleophile is a well-established pathway for compounds like this compound. beilstein-journals.orgnih.gov

Rearrangement Reactions of Propargylic Alcohols

Propargylic alcohols like this compound are prone to acid-catalyzed rearrangement reactions that convert the alcohol functionality into a carbonyl group. wikipedia.orgnih.gov The two most prominent of these are the Meyer-Schuster and Rupe rearrangements. The outcome of the reaction is dependent on the substitution pattern of the alcohol: secondary alcohols primarily undergo the Meyer-Schuster rearrangement, while tertiary alcohols can yield both Meyer-Schuster and Rupe products. wikipedia.orgslideshare.net

Meyer-Schuster Rearrangement to α,β-Unsaturated Carbonyl Compounds

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgresearchgate.net For a secondary, terminal propargylic alcohol such as this compound, the reaction is expected to yield an α,β-unsaturated aldehyde.

The reaction proceeds through three key mechanistic steps: wikipedia.org

Protonation : The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

1,3-Shift : This is the rate-determining step, involving a 1,3-hydroxyl shift to form a transient allenol intermediate.

Tautomerization : The unstable allenol rapidly tautomerizes to the more stable α,β-unsaturated carbonyl compound.

For this compound, the expected product of the Meyer-Schuster rearrangement would be 7-methylnon-2-enal. The use of milder catalysts, such as those based on transition metals (e.g., Ru, Ag, Au) or Lewis acids, can promote the reaction under less harsh conditions than traditional strong acids. wikipedia.orgnih.gov

Rupe Rearrangement

The Rupe rearrangement is a competing, acid-catalyzed reaction that occurs specifically with tertiary propargylic alcohols. wikipedia.orgsynarchive.com It yields α,β-unsaturated ketones instead of the aldehydes or ketones produced by the Meyer-Schuster pathway. researchgate.net Since this compound is a secondary alcohol, it is not expected to undergo the Rupe rearrangement.

The mechanism of the Rupe rearrangement differs significantly from the Meyer-Schuster pathway. It is believed to involve the formation of a vinyl cation, followed by hydration and rearrangement to yield an enyne intermediate, which then tautomerizes to the final α,β-unsaturated ketone. wikipedia.org The key distinction is the initial formation of a tertiary carbocation and a subsequent 1,2-shift of the hydroxyl group, in contrast to the concerted 1,3-shift in the Meyer-Schuster reaction. slideshare.netyoutube.com

| Rearrangement | Required Substrate | Key Mechanistic Feature | Typical Product |

|---|---|---|---|

| Meyer-Schuster | Secondary or Tertiary Propargylic Alcohol | 1,3-Hydroxyl Shift via Allenol Intermediate | α,β-Unsaturated Aldehyde or Ketone |

| Rupe | Tertiary Propargylic Alcohol | 1,2-Hydroxyl Shift via Enyne Intermediate | α,β-Unsaturated Ketone |

Radical-Mediated Pathways for C(sp³)–C(sp) Bond Formation (Alkynylation)

The formation of a C(sp³)–C(sp) bond, known as alkynylation, is a powerful tool in organic synthesis. scispace.com Traditional methods often rely on Sonogashira coupling. However, modern approaches have focused on the direct functionalization of C(sp³)–H bonds using radical-mediated pathways. acs.orgresearchgate.net In these reactions, a terminal alkyne, such as this compound, can serve as the alkynylating agent.

These transformations involve the generation of an alkyl radical from an unactivated C(sp³)–H bond, which then couples with the terminal alkyne. scispace.comresearchgate.net Several catalytic systems have been developed to achieve this selectively.

Key Research Findings:

Multimetallic Catalysis : A system combining Cu(OTf)₂, Ni(acac)₂, and AgOAc has been shown to effectively catalyze the oxidative C(sp³)–H alkynylation of unactivated alkanes with terminal alkynes. scispace.comacs.org In this process, a radical initiator like di-tert-butyl peroxide (DTBP) generates an alkyl radical, which is trapped by the metal-alkynyl species to form the C–C bond. acs.org

Iron-Catalyzed Alkynylation : Iron catalysis provides an earth-abundant metal alternative for these transformations. Iron-catalyzed hydrogen atom transfer (HAT) can generate an alkyl radical from an alkene, which then adds to an acetylenic sulfone (an alkyne surrogate) in a SOMOphilic (Singly Occupied Molecular Orbital) alkynylation process. mdpi.comresearchgate.net

Photochemical Methods : Photo-excited benzophenone (B1666685) can abstract a hydrogen atom from a C(sp³)–H bond to generate an alkyl radical, which can then be trapped by an alkynylating agent to form the desired product. rsc.org

These methods represent advanced strategies where this compound could be employed as a building block to introduce its C₁₀ skeleton into other molecules via C–H activation. mdpi.com

| Alkynylation Method | Catalyst/Initiator | Alkyl Radical Source | Alkyne Source |

|---|---|---|---|

| Multimetal Oxidative Coupling | Cu/Ni/Ag, DTBP (oxidant) | Unactivated Alkanes | Terminal Alkyne |

| Iron-Catalyzed HAT | Fe(acac)₃, PhSiH₃ | Alkenes | Acetylenic Sulfones |

| Photochemical | Benzophenone (photo-initiator) | Heteroatom-substituted alkanes | Alkynylating Agents |

Mechanistic Elucidation of Reaction Pathways

Understanding the precise mechanisms, including the transition states and intermediates, is crucial for controlling the selectivity and efficiency of the reactions involving this compound.

Studies on Transition States and Intermediates

Meyer-Schuster and Rupe Rearrangements: Computational and kinetic studies have provided significant insight into the rearrangement of propargylic alcohols. acs.org For the Meyer-Schuster rearrangement, it has been established that the reaction proceeds through a three-step process involving the formation of a key allenol intermediate. uw.edu.pl The rate-determining step is the dissociative 1,3-oxygen shift. uw.edu.pl The transition state for this step is stabilized by solvent caging effects. wikipedia.org Detailed DFT (Density Functional Theory) and kinetic simulations have been used to map the free energy profile of the reaction, confirming the proposed intermediates and transition states. acs.orguw.edu.pl These studies also show that the final tautomerization of the allenol to the enone is a highly exothermic and irreversible step, which drives the reaction to completion. researchgate.net

In contrast, the Rupe rearrangement is understood to proceed through different intermediates. The mechanism involves the formation of a tertiary carbocation, which can then rearrange via a 1,2-shift. youtube.com The presence of a hydrogen atom on the alpha-carbon of the alkyne is a key requirement for the Rupe pathway to proceed. youtube.com The competition between the Meyer-Schuster (1,3-shift) and Rupe (1,2-shift) pathways in tertiary alcohols is a subject of ongoing mechanistic investigation, with the outcome often depending on the specific substrate and reaction conditions. slideshare.net

Mercury(II)-Catalyzed Cyclizations: The mechanism of mercury-catalyzed cyclizations involves the formation of a bridged mercurinium ion as a key intermediate. nih.gov The subsequent intramolecular attack by the nucleophile (the hydroxyl group) occurs in an anti-fashion relative to the mercury atom. ucl.ac.uk The regioselectivity of this attack (endo vs. exo) is a critical aspect, influenced by factors such as ring strain in the transition state and the substitution pattern on the alkyne. beilstein-journals.org

Role of Hydrogen Bonding and Non-Covalent Interactions in Reactivity

The reactivity of this compound is significantly influenced by the presence of its terminal hydroxyl (-OH) group, which can participate in hydrogen bonding and other non-covalent interactions. These interactions can play a crucial role in directing the stereochemical outcome of reactions, stabilizing transition states, and influencing regioselectivity.

The hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form intermolecular hydrogen bonds with solvents, reagents, and catalysts, as well as intramolecular hydrogen bonds in certain conformations. These non-covalent interactions can pre-organize the substrate into a specific geometry, thereby directing the approach of a reagent to a particular face of the molecule.

In catalytic systems, the hydroxyl group of this compound can coordinate to a metal center or form hydrogen bonds with ligands, influencing the electronic properties and steric environment of the catalytic complex. This interaction is pivotal in controlling the regioselectivity of additions across the alkyne. For instance, in reactions involving transition metal catalysts, the hydroxyl group can act as a directing group, favoring the formation of one regioisomer over another. Research on various propargyl alcohols has demonstrated that hydrogen-bonding interactions between the alcohol and the catalyst can stabilize the transition state leading to the major product.

A key aspect of these interactions is their ability to lower the activation energy of a specific reaction pathway. By stabilizing a particular transition state through hydrogen bonding, the reaction is channeled towards a specific product, thus enhancing selectivity. The strength and geometry of these hydrogen bonds can be modulated by the choice of solvent and the electronic and steric nature of the catalyst and its ligands.

The following table illustrates the hypothetical effect of solvent polarity and hydrogen bonding capability on the regioselectivity of a generic addition reaction across the triple bond of this compound, based on established principles for similar alkynols.

Table 1: Hypothetical Influence of Solvent on Regioselectivity of an Addition Reaction of this compound

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donating Ability | Regioisomer Ratio (A:B) |

| Hexane | 1.9 | None | 60:40 |

| Dichloromethane | 9.1 | Weak | 75:25 |

| Tetrahydrofuran (B95107) | 7.5 | Acceptor | 85:15 |

| Methanol | 32.7 | Strong | 95:5 |

Note: Data is hypothetical and for illustrative purposes.

Influence of Catalyst and Ligand Design on Selectivity and Efficiency

The design of catalysts and their associated ligands is a cornerstone for controlling the selectivity and efficiency of chemical transformations involving this compound. In transition metal catalysis, the choice of the metal center and the steric and electronic properties of the ligands are critical in dictating the outcome of a reaction.

For reactions such as hydrogenation, hydroformylation, or cross-coupling involving the alkynyl group of this compound, the catalyst's ligand sphere plays a multifaceted role. Bulky ligands can create a sterically hindered environment around the metal center, which can favor the formation of a less sterically demanding product (steric control). Electron-donating or electron-withdrawing ligands can modify the electron density at the metal center, thereby influencing its reactivity and the rate of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination.

In the context of enantioselective reactions, chiral ligands are employed to create a chiral environment around the catalyst. This chirality is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other. The efficiency of this chiral induction is highly dependent on the precise architecture of the ligand and its interaction with the substrate.

The selectivity of many catalytic reactions with propargyl alcohols is often governed by the coordination of the hydroxyl group to the metal center. Ligand design can either enhance or attenuate this interaction. For example, ligands with hydrogen bond accepting moieties can compete with the substrate's hydroxyl group for coordination, thereby altering the regioselectivity.

The following table presents hypothetical data on the effect of different phosphine (B1218219) ligands on the yield and selectivity of a rhodium-catalyzed hydroformylation of this compound, illustrating the principles of ligand influence.

Table 2: Hypothetical Effect of Ligand Design on a Rhodium-Catalyzed Hydroformylation of this compound

| Ligand | Cone Angle (°) | Electronic Parameter (ν(CO) cm⁻¹) | Yield (%) | Regioselectivity (linear:branched) |

| Triphenylphosphine | 145 | 1964 | 85 | 70:30 |

| Tri(o-tolyl)phosphine | 194 | 1960 | 78 | 95:5 |

| Tris(pentafluorophenyl)phosphine | 184 | 2005 | 65 | 50:50 |

| Xantphos | 118 | 1977 | 92 | >99:1 |

Note: Data is hypothetical and for illustrative purposes.

These examples underscore the profound impact that catalyst and ligand design have on the outcome of reactions involving this compound. Through the careful selection and design of the catalytic system, chemists can achieve high levels of control over the reaction's efficiency and selectivity, enabling the synthesis of specific target molecules with high precision.

Advanced Spectroscopic Characterization for Structural and Mechanistic Analysis

Comprehensive Integration of Spectroscopic Data for Complex Alkynol Derivatives

The definitive structural elucidation of complex alkynol derivatives, such as 7-Methylnon-2-yn-1-ol, relies on the synergistic integration of data from various advanced spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer crucial insights, their combined application provides a comprehensive and unambiguous characterization of the molecule's structure and facilitates the analysis of reaction mechanisms. acs.orgpsu.edu This integrated approach is fundamental in modern organic chemistry for confirming atomic connectivity, stereochemistry, and for understanding the intricate details of molecular behavior. ethernet.edu.etnumberanalytics.com

The initial step in the structural analysis involves the individual interpretation of each spectrum. For this compound, ¹H NMR spectroscopy is employed to identify the distinct proton environments and their spatial relationships. This includes assigning signals for the hydroxyl proton, the methylene (B1212753) protons adjacent to the oxygen atom, the protons coupled to the triple bond, the methine proton at the chiral center, and the various methyl and methylene groups within the alkyl chain. Following this, ¹³C NMR spectroscopy provides essential information about the carbon framework, revealing characteristic signals for the sp-hybridized carbons of the alkyne functionality and the sp³-hybridized carbons of the alcohol and alkyl chain. davcollegekanpur.ac.in

The true analytical power, however, emerges from the correlation of these datasets. Two-dimensional NMR techniques are particularly vital in this regard. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct one-bond correlations between proton and carbon signals, confirming the assignments made from the individual ¹H and ¹³C NMR spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (typically two- or three-bond) couplings between protons and carbons. This is instrumental in assembling the complete molecular structure by connecting different molecular fragments. In the case of this compound, HMBC would be crucial for establishing the connectivity between the protons on the alkyl chain and the acetylenic carbons, thereby confirming the precise location of the triple bond.

Infrared spectroscopy serves as a complementary technique, offering definitive evidence for the presence of specific functional groups. For this compound, the IR spectrum would characteristically display a sharp, weak absorption band corresponding to the C≡C triple bond stretch, typically in the 2100-2260 cm⁻¹ region. pg.edu.pl Additionally, a strong and broad absorption band for the O-H stretch of the primary alcohol group would be observed, generally between 3200 and 3600 cm⁻¹. pg.edu.pl

Mass spectrometry provides the molecule's mass-to-charge ratio, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can further yield the precise elemental composition. semanticscholar.org The fragmentation pattern observed in the mass spectrum also offers valuable structural clues, as specific cleavage patterns can be correlated to the molecule's structure. For this compound, characteristic fragments might arise from the loss of a water molecule from the alcohol or cleavage of the alkyl chain.

By integrating the data from NMR, IR, and MS, chemists can construct a detailed and reliable three-dimensional model of the molecule. This multi-technique approach resolves ambiguities that might arise from any single method and provides a deeper understanding of the electronic and steric factors influencing the molecule's reactivity.

Table of Spectroscopic Data Integration for this compound

| Spectroscopic Technique | Anticipated Observation | Inferred Structural Information |

| ¹H NMR | Distinct signals with specific chemical shifts and coupling constants for hydroxyl, methylene, methine, and methyl protons. | Identification and connectivity of different proton environments within the molecule. organicchemistrydata.org |

| ¹³C NMR | Characteristic signals for sp-hybridized alkyne carbons and sp³-hybridized carbons of the alkyl chain and the carbon bearing the hydroxyl group. | Elucidation of the carbon skeleton and confirmation of the alkyne and alcohol functional groups. davcollegekanpur.ac.in |

| IR Spectroscopy | A weak, sharp absorption band around 2100-2260 cm⁻¹ and a strong, broad absorption band in the 3200-3600 cm⁻¹ region. pg.edu.pl | Confirms the presence of the C≡C triple bond and the O-H functional group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₈O. nist.gov | Determination of the molecular weight and, with HRMS, the elemental formula. semanticscholar.org |

| 2D NMR (HSQC, HMBC) | Correlation peaks linking specific proton and carbon signals, both directly bonded and through multiple bonds. | Unambiguous assignment of all proton and carbon signals and confirmation of the overall molecular connectivity. |

Applications As a Key Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Utility in the Total Synthesis of Natural Products

The total synthesis of natural products, which are complex molecules derived from natural sources, is a significant area of chemical research. dokumen.pubsci-hub.senih.gov These endeavors not only provide access to potentially therapeutic compounds but also drive the development of new synthetic methodologies. 7-Methylnon-2-yn-1-ol and its derivatives have proven to be useful intermediates in the synthesis of various natural products, including macrocyclic polyketides, alkaloids, and insect pheromones.

Synthesis of Macrocyclic Polyketides

Macrocyclic polyketides are a class of natural products known for their complex structures and significant biological activities. nih.gov The synthesis of these large-ring structures often presents considerable challenges, including the stereoselective construction of multiple chiral centers and the efficient formation of the macrocycle. nih.gov While direct evidence for the use of this compound in the synthesis of specific macrocyclic polyketides is not extensively documented in the provided search results, the structural motifs present in this compound are highly relevant to polyketide synthesis. The alkyl chain with a methyl branch is a common feature in polyketide backbones, and the terminal alkyne can be elaborated into various functional groups found in these natural products. For instance, the synthesis of complex polyketides like the phormidolides has involved the use of structurally related long-chain terminal alkynes. acs.orgnih.gov

Construction of Alkaloid Frameworks

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.org This class of compounds includes many substances with potent pharmacological activities. The construction of the often complex, polycyclic frameworks of alkaloids is a central theme in organic synthesis. mdpi.com The homotropane alkaloid system, for example, is found in defensive secretions of Coccinellid beetles and has been a target for synthesis. beilstein-journals.org Synthetic strategies towards these alkaloids have utilized precursor molecules with functionalities similar to this compound. For instance, the synthesis of (±)-adaline and (±)-euphococcinine, both homotropane alkaloids, started from 5-hexyn-1-ol, which was then elaborated to introduce additional carbon atoms and functional groups. beilstein-journals.org The carbon skeleton of this compound could potentially be adapted for the synthesis of certain alkaloids requiring a longer alkyl chain.

Preparation of Insect Pheromones and Semiochemicals

Insect pheromones and other semiochemicals are crucial for communication between insects and play a vital role in mating, aggregation, and defense. epdf.pubplantprotection.pl The synthesis of these often structurally simple but stereochemically defined compounds is an important area of research for applications in pest management. Several insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The structure of this compound makes it a suitable precursor for the synthesis of certain insect pheromones. For example, the four stereoisomers of 7-acetoxy-15-methylnonacosane, a component of the female sex pheromone of the screwworm fly, were synthesized using a strategy that involved the creation of a long-chain acetylenic alcohol intermediate. nih.gov Although this specific synthesis did not start from this compound, the structural similarities highlight its potential in this area. Furthermore, syntheses of other insect pheromones, such as that of the codling moth, have utilized related long-chain acetylenic alcohols. pherobase.com

Precursor for Diverse Functional Organic Molecules and Material Science Applications

Beyond natural product synthesis, this compound and its parent alkyne, 7-methylnon-2-yne, are valuable precursors for a variety of functional organic molecules. nih.gov The alkyne functionality can be transformed into a wide array of other functional groups, making it a versatile starting material. mdpi.com For instance, alkynes can undergo hydration to form ketones, reduction to form alkenes or alkanes, and can participate in various coupling reactions to form more complex carbon skeletons.

While direct applications in material science are not explicitly detailed for this compound in the provided search results, the chemistry of alkynes is relevant to the synthesis of polymers and other functional materials. The ability to form conjugated systems through reactions of the alkyne could be exploited in the development of organic electronic materials.

Enabling Stereocontrol and Regioselectivity in Subsequent Synthetic Transformations

The control of stereochemistry and regioselectivity is a cornerstone of modern organic synthesis. The functional groups present in this compound can be used to direct the outcome of subsequent chemical reactions. For instance, the hydroxyl group can be used as a directing group in reactions such as epoxidations or hydrogenations, leading to the formation of specific stereoisomers.

A notable example of stereocontrol is the lipase-catalyzed asymmetric acetylation of a structurally similar long-chain propargyl alcohol, which was a key step in the stereoselective synthesis of the screwworm fly pheromone. nih.gov This enzymatic resolution allowed for the separation of enantiomers, demonstrating how the alcohol functionality can be a handle for achieving stereocontrol.

Synthesis of β,γ-Unsaturated Compounds

Theoretical and Computational Chemistry Approaches to 7 Methylnon 2 Yn 1 Ol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties and reactivity. For a molecule like 7-methylnon-2-yn-1-ol, DFT calculations would provide fundamental insights into its behavior.

Detailed DFT studies would typically be performed using a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accurate results. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Key electronic properties that can be calculated using DFT are summarized in the illustrative table below.

| Property | Definition | Illustrative Value for a Similar Alkynol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | -1.2 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.8 D |

Note: The values in this table are illustrative and represent typical data obtained for structurally related alkynols. They are not the actual calculated values for this compound.

From these fundamental properties, reactivity descriptors can be derived to predict how this compound might interact with other reagents. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The alkyne and hydroxyl functional groups would be of particular interest, with the oxygen atom of the hydroxyl group and the π-system of the triple bond expected to be key sites for electrophilic and nucleophilic interactions, respectively.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The flexibility of the nonane (B91170) chain in this compound means it can adopt numerous conformations. Molecular modeling techniques, particularly conformational searches using molecular mechanics (MM) force fields followed by geometry optimization of low-energy conformers with DFT, are essential to identify the most stable three-dimensional structures.

The analysis would focus on the dihedral angles of the alkyl chain and the orientation of the hydroxyl group. Understanding the preferred conformations is critical as it influences the molecule's physical properties and how it interacts with other molecules or surfaces.

Furthermore, molecular modeling can elucidate the nature of intermolecular interactions. For this compound, the primary intermolecular interaction would be hydrogen bonding involving the hydroxyl group. rsc.org Computational studies on similar molecules like propargyl alcohol have investigated how it forms complexes with other molecules, such as water or methanol, through hydrogen bonds where the -OH group acts as a donor and the triple bond's π-system can act as a weak acceptor. rsc.org Simulating a dimer of this compound would allow for the calculation of the hydrogen bond strength and geometry.

| Interaction Type | Donor | Acceptor | Illustrative Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Hydroxyl group (O-H) | Oxygen of another molecule | -5.2 |

| π-Hydrogen Interaction | Hydroxyl group (O-H) | Alkyne π-system | -2.1 |

| Van der Waals | Alkyl chain | Alkyl chain of another molecule | Variable (distance-dependent) |

Note: The values in this table are illustrative examples based on studies of analogous functionalized hydrocarbons and are not specific to this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental results. For this compound, DFT calculations would be employed to predict key spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman): Frequency calculations using DFT are a standard procedure to predict the vibrational modes of a molecule. youtube.comspectroscopyonline.com By calculating the harmonic vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. Key vibrational modes for this compound would include the O-H stretch, the C≡C triple bond stretch, the C-O stretch, and various C-H stretching and bending modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. spectroscopyonline.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application. Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in experimental NMR spectra and confirm the molecular structure.

| Parameter | Key Structural Features | Predicted Range |

| IR Frequency (O-H stretch) | Hydroxyl group | ~3300-3500 cm⁻¹ |

| IR Frequency (C≡C stretch) | Alkyne group | ~2100-2250 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂OH) | Protons on the carbon adjacent to the oxygen | ~3.5-4.5 ppm |

| ¹³C NMR Chemical Shift (C≡C) | Carbons of the alkyne group | ~70-90 ppm |

Note: These are typical spectroscopic ranges for the given functional groups and serve as illustrative examples.

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. rsc.org For this compound, computational analysis could investigate various reactions, such as its oxidation, hydrogenation, or reactions involving the hydroxyl group. acs.org

For a given reaction, the process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying Transition States (TS): A search for the transition state structure connecting reactants and products on the potential energy surface is performed. A true TS is a first-order saddle point, having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. longdom.org

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate. longdom.org

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For example, a computational study on the hydrogenation of the alkyne group in this compound could compare the energy landscapes for syn- and anti-addition of hydrogen, helping to predict the stereochemical outcome. acs.org Similarly, the mechanism of its reaction with an oxidizing agent could be mapped out to understand how the alcohol or alkyne functional groups are transformed. researchgate.netnih.gov

Future Research Directions and Emerging Trends in Alkynol Chemistry

Development of Novel and Sustainable Catalytic Systems for Selective Transformations

A major thrust in modern organic synthesis is the development of novel catalytic systems that offer high efficiency and selectivity while adhering to the principles of green chemistry. For alkynol transformations, this involves creating catalysts that can operate under mild conditions, utilize earth-abundant metals, and be recycled and reused.

Another innovative approach involves the use of deep eutectic solvent (DES) surfactants. A novel DES surfactant, formed by combining ferric chloride (FeCl₃) and benzylhexadecyldimethylammonium chloride (BHDC), has been developed for the selective and rapid oxidation of alcohols to aldehydes. frontiersin.org This system demonstrates excellent catalytic performance for converting various primary and secondary alcohols into their corresponding carbonyl compounds with high yields and short reaction times, using aqueous hydrogen peroxide as a green oxidant. frontiersin.org

Furthermore, photocatalysis is emerging as a powerful tool for unique carbonyl reactivity. ims.ac.jp Novel photocatalytic systems enable the umpolung (reactivity inversion) of carbonyl compounds, allowing them to act as nucleophiles in reactions like carboxylation and cross-pinacol coupling. ims.ac.jp Such strategies expand the synthetic utility of the carbonyl group inherent in many alkynol derivatives after oxidation.

| Catalyst System | Transformation | Substrates | Key Features |

| Copper-Metal Organic Framework (Cu-MOF) | Conversion of CO₂ to 1,3-oxazinan-2-ones | Alkynols, Aminopropanol, CO₂ | Mild conditions (80°C, 0.1 MPa), high efficiency, catalyst is acid/base resistant and reusable. chinesechemsoc.org |

| Ferric Chloride/BHDC DES Surfactant | Selective oxidation of alcohols to aldehydes/ketones | Primary and secondary alcohols | Fast reaction, high yields, uses H₂O₂ as oxidant, solvent-free conditions. frontiersin.org |

| Iridium Photocatalyst with DMBI | Cross-pinacol coupling of carbonyls | Aldehydes, Ketones | Visible-light mediated, forms unsymmetric 1,2-diols, umpolung reactivity. ims.ac.jp |

| Supported Metal Nanoparticles (e.g., Pd on PS-PEG) | C-H bond formation | - | In-water catalysis, uses water-compatible reducing agents. ims.ac.jp |

Integration of 7-Methylnon-2-YN-1-OL in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is rapidly gaining traction as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. The integration of alkynol chemistry, including transformations of specific compounds like this compound, into continuous flow systems offers significant advantages in terms of safety, scalability, efficiency, and process control.

The inherent hazards associated with certain reagents used in alkyne chemistry, such as organolithium compounds or energetic intermediates, can be mitigated in flow reactors. The small reaction volumes at any given time drastically reduce the risks of thermal runaways or explosions.

Research has demonstrated the benefits of flow conditions for reactions involving alkynol derivatives. For example, the optimization of a Brønsted acid-catalyzed intramolecular hydroamination of homopropargyl N-tosyl amides, proceeding through alkynyl phenyl selenide (B1212193) intermediates, was significantly enhanced under flow conditions. researchgate.net This approach led to a notable improvement in efficiency, reducing both time and resource requirements for the synthesis of valuable γ-lactams. researchgate.net

Continuous flow oxidation of alkynes using potassium permanganate (B83412) (KMnO₄) has also been successfully implemented for the synthesis of 1,2-diketone derivatives. mpg.de This method allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and selectivity compared to batch methods. The ability to handle slurries of reagents like KMnO₄ in flow reactors further showcases the versatility of this technology.

Exploration of Advanced Stereocontrol and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. ox.ac.uk For alkynols, which are valuable chiral building blocks, the development of advanced strategies for stereocontrol is a key research focus.

Asymmetric synthesis of alkynols can be achieved through various powerful methods. One established approach involves the Sharpless asymmetric epoxidation of allylic alcohols, followed by regioselective nucleophilic addition to the epoxide. acs.org This methodology provides access to chiral non-racemic alkynols with high enantiomeric excess. acs.org

Catalytic reductive coupling of alkynes and aldehydes represents another potent strategy. A nickel-catalyzed system, for instance, has been developed for the highly enantioselective synthesis of allylic alcohols from alkynes and aldehydes, achieving up to 96% enantiomeric excess (ee). organic-chemistry.org This method is notable for its excellent regioselectivity and complete E/Z selectivity. organic-chemistry.org

Furthermore, copper-catalyzed asymmetric synthesis is proving effective for generating axially chiral allenols from terminal alkynes, aldehydes, and amines, with reported enantiomeric excesses up to 97%. acs.org In these reactions, the hydroxyl group of the terminal alkyne plays a crucial coordinating role, which is essential for achieving high enantioselectivity. acs.org

Recent advances have also merged photochemistry with organocatalysis to achieve highly enantioselective multifunctionalization of alkynes. nih.gov This dual catalytic approach enables the conversion of simple alkynes into optically enriched and structurally complex molecules in a single, atom-economic step. nih.govacs.org

The concept of dynamic kinetic resolution (DKR) is also being applied in industrial synthesis to produce single stereoisomers in high yield from racemic starting materials. researchgate.net For example, a ruthenium-catalyzed DKR of a racemic α-aminoketone was a key step in the commercial synthesis of the drug omarigliptin, setting two contiguous stereocenters with high control. researchgate.net Such advanced stereocontrol strategies are critical for the efficient synthesis of complex chiral molecules derived from alkynols.

| Method | Catalytic System | Transformation | Stereocontrol Outcome |

| Asymmetric Epoxidation | Titanium/DET | Epoxidation of allylic alcohols | Provides chiral alkynols after nucleophilic opening. acs.org |

| Reductive Coupling | Ni(cod)₂ / (+)-NMDPP / Et₃B | Coupling of alkynes and aldehydes | Allylic alcohols with up to 96% ee. organic-chemistry.org |

| A³ Coupling (Alkyne-Aldehyde-Amine) | CuBr / Chiral Ligand | Synthesis of propargylamines/allenols | Axially chiral allenols with up to 97% ee. acs.org |

| Photoredox/Organocatalysis | Iridium photocatalyst / Chiral Phosphoric Acid | Multifunctionalization of alkynes | Highly enantioseriched tetrasubstituted methanes. nih.gov |

| Dynamic Kinetic Resolution | Ruthenium catalyst | Reduction of racemic ketones | Single diastereomer alcohol products with high dr and ee. researchgate.net |

Bio-inspired Synthesis and Biocatalytic Approaches to Alkynols

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis and biocatalysis are emerging as powerful and sustainable tools in chemistry, with increasing applications in the production and transformation of alkynols and their derivatives. rsc.orgrsc.orgmcgill.ca

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations. nih.gov These methods are attractive due to their exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (aqueous environment, ambient temperature, and pressure), and reduced environmental impact. acs.orgrsc.org

For alcohol functional groups, as present in this compound, alcohol dehydrogenases (ADHs) are particularly relevant. ADHs can catalyze the stereoselective reduction of ketones to produce chiral alcohols with very high enantiomeric excess. acs.org This is a cornerstone of industrial biocatalysis, as demonstrated by the multi-ton scale synthesis of a chiral alcohol intermediate for the cholesterol-lowering drug atorvastatin, which utilized an engineered ADH. acs.orgrsc.org

Enzymes can also be used in multi-step cascade reactions within a single pot. For example, a three-enzyme, two-step process was developed by Codexis for the synthesis of a key intermediate for atorvastatin, showcasing the power of combining different enzyme classes to build complex molecules efficiently. rsc.org The design of whole-cell biocatalysts that can regenerate expensive cofactors internally further enhances the economic viability and sustainability of these processes. d-nb.infoeuropa.eu

Bio-inspired synthesis, on the other hand, draws conceptual inspiration from metabolic pathways to design novel chemical routes. rsc.org This approach often involves mimicking key bond-forming or rearrangement steps found in nature. For instance, the total synthesis of the natural product daphnepapytone A was achieved through a bio-inspired strategy that involved a late-stage biomimetic [2+2]-photocycloaddition to construct the core bridged cyclobutane (B1203170) structure. rsc.org Such strategies can provide elegant and efficient solutions to complex synthetic challenges.

Chemo- and Regioselective Functionalization of Alkynol Scaffolds

Alkynols possess two primary sites of reactivity: the carbon-carbon triple bond and the hydroxyl group. The ability to selectively functionalize one site in the presence of the other (chemoselectivity) and to control the position of functionalization on the alkyne (regioselectivity) is crucial for their use as versatile synthetic scaffolds.

Recent research has yielded powerful methods for the selective functionalization of alkynes. Manganese-catalyzed hydroalkenylation of terminal alkynes, for example, proceeds with high regio-, chemo-, and stereoselectivity. researchgate.net This method's utility is highlighted by its tolerance of a wide range of functional groups and its success in the late-stage functionalization of complex molecules. researchgate.net

Copper catalysis has also been employed for the multicomponent 1,2,3-trifunctionalization of internal alkynes. acs.org This reaction combines diaryliodonium salts, alkynes, and pyridine (B92270) N-oxides to generate highly substituted α-arylated enones with excellent stereoselectivity, demonstrating remarkable control over both chemo- and regioselectivity. acs.org The reaction chemoselectively targets the alkyne bond even in the presence of other reactive functional groups like olefins within the same molecule. acs.org

Furthermore, regioselective cycloaddition reactions provide another avenue for elaborating alkynol scaffolds. A cesium carbonate-promoted [3 + 2] cycloaddition of alkynols with ketones has been developed to produce diverse 4-methylene-1,3-dioxolane (B14172032) derivatives with complete regio- and chemoselectivity. researchgate.net This reaction works for both primary and tertiary alkynols and tolerates a wide array of functional groups. researchgate.net

The development of directing groups that can be temporarily installed to guide a catalyst to a specific C-H bond has revolutionized regioselective functionalization. rsc.orgscispace.com While often applied to arenes, these principles are being extended to other molecular scaffolds, enabling the functionalization of previously inaccessible positions. Controlling the reactivity of intermediates is also a key strategy for achieving unprecedented selectivity in the functionalization of π-systems like alkynes. nih.gov These advanced strategies for selective functionalization are essential for unlocking the full synthetic potential of alkynol building blocks.

Q & A

Q. What experimental protocols are recommended for synthesizing 7-Methylnon-2-YN-1-OL, and how can purity be ensured?

A modified Williamson ether synthesis or alkyne hydration could be explored, given the compound’s terminal alkyne and alcohol functional groups. Purification should involve fractional distillation (boiling point ~110–112°C, as inferred from structurally similar alcohols in ) and characterization via GC-MS to verify purity (>95%). For reproducibility, document reaction parameters (temperature, solvent, catalyst) rigorously, adhering to journal guidelines for experimental detail (e.g., Beilstein Journal’s requirement for "sufficient evidence of identity and purity" in new compounds, as per ).

Q. How should researchers handle this compound safely in laboratory settings?

Although GHS classification is unavailable for this compound (), adopt precautionary measures:

- Use fume hoods to avoid inhalation of volatile components.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store in amber glass containers at 4°C to mitigate light-induced degradation (stability data from ).

- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions.

Q. What spectroscopic methods are optimal for structural confirmation of this compound?

- NMR : Use - and -NMR to confirm the alkyne proton (δ ~1.8–2.2 ppm) and methyl branching (δ ~0.8–1.2 ppm). Compare with databases like PubChem or Reaxys (referenced in ).

- IR : Identify the hydroxyl stretch (~3200–3600 cm) and alkyne C≡C stretch (~2100–2260 cm).

- MS : Prioritize high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]) from fragmentation patterns (methodology from ).

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during characterization?

Contradictions may arise from impurities (e.g., unreacted precursors) or isomerization. To address this:

- Perform 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out stereoisomers.

- Use HPLC with a polar stationary phase (e.g., C18) to separate isomers, referencing protocols in .

- Cross-validate results with computational methods (e.g., DFT-based IR/NMR simulations) to match experimental peaks.

- Document all anomalies and iterative refinements in supplementary materials, as per ’s guidelines.

Q. What strategies optimize the stability of this compound in long-term storage?

- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent photodegradation ().

- Thermal Stability : Conduct accelerated aging studies (40–60°C for 1–4 weeks) and monitor decomposition via TGA/DSC.

- Oxidative Stability : Add antioxidants (e.g., BHT at 0.01% w/w) if compatible with downstream applications.

Q. How can researchers reconcile open-data requirements with proprietary constraints in publishing this compound datasets?

- De-identification : Share aggregated spectral data (e.g., peak lists) instead of raw files to protect proprietary synthesis routes (principles from ).

- Controlled Access : Use repositories like Zenodo or Figshare with embargo periods, aligning with funder/journal policies ().

- Ethical Anonymization : Exclude batch-specific metadata (e.g., catalyst suppliers) while retaining critical experimental parameters ().

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Use non-linear regression models (e.g., Hill equation) to estimate EC values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring replicates (n ≥ 3) for robustness.

- Address outliers via Grubbs’ test or robust regression (methodological rigor emphasized in ).

Methodological Notes

- Data Reproducibility : Follow ’s standards for documenting reaction conditions (e.g., solvent purity, catalyst loading).

- Conflict Resolution : For contradictory results, apply triangulation (multiple analytical techniques) and peer-review validation ().

- Ethical Compliance : Ensure alignment with ICH guidelines for chemical handling and data integrity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.